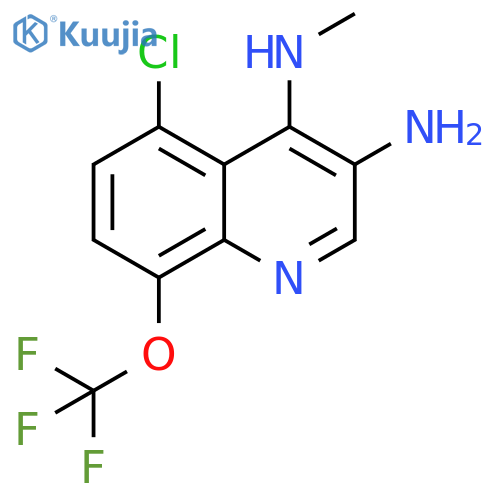Cas no 2138348-25-9 (3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-)

2138348-25-9 structure
商品名:3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-
CAS番号:2138348-25-9
MF:C11H9ClF3N3O
メガワット:291.656871557236
CID:5269449
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-
-
- インチ: 1S/C11H9ClF3N3O/c1-17-9-6(16)4-18-10-7(19-11(13,14)15)3-2-5(12)8(9)10/h2-4H,16H2,1H3,(H,17,18)
- InChIKey: DXMAWZXHMNMKBN-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=CC=2OC(F)(F)F)C(NC)=C(N)C=1
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362357-0.5g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-362357-10.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-362357-0.25g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-362357-2.5g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-362357-5.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-362357-1.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-362357-0.1g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
| Enamine | EN300-362357-0.05g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.05g |
$624.0 | 2025-03-18 |
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
2138348-25-9 (3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
